4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile
Description
4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by three distinct substituents:
- Position 4: Methylamino group (–NHCH₃), a secondary amine that enhances solubility and participates in intermolecular interactions.
- Position 6: 3-(Trifluoromethyl)phenyl group (–C₆H₄CF₃), an electron-withdrawing substituent that increases metabolic stability and lipophilicity.
Properties
IUPAC Name |
4-(methylamino)-2-pyridin-4-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5/c1-23-17-14(10-22)15(12-3-2-4-13(9-12)18(19,20)21)25-16(26-17)11-5-7-24-8-6-11/h2-9H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGBQAFMTBLRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field. This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethyl group has been found to play a significant role in various biochemical processes.
Biological Activity
4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile (CAS Number: 477872-97-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H12F3N5
- Molecular Weight : 355.32 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methylamino group and a trifluoromethyl phenyl group, contributing to its unique biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing primarily on its effects on enzyme inhibition, anti-inflammatory properties, and potential neuroprotective effects.
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition :
- Several studies have indicated that compounds similar to this compound exhibit selective inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. This inhibition can potentially lead to increased levels of neurotransmitters such as dopamine, which is crucial for neurological health .
Anti-inflammatory Properties
- Cytokine Regulation :
- Research has shown that this compound may modulate inflammatory responses by inhibiting key transcription factors such as NF-kappa B and AP-1. These factors are critical in regulating the expression of pro-inflammatory cytokines like IL-2 and IL-8, suggesting a potential therapeutic role in inflammatory diseases .
Study 1: Neuroprotective Effects
A study examining the neuroprotective effects of related compounds found that those with structural similarities to this compound were effective in protecting dopaminergic neurons from oxidative stress in animal models. The mechanism was attributed to the inhibition of MAO-B, which reduced the production of neurotoxic metabolites .
Study 2: Inflammation Models
In a series of animal models designed to evaluate anti-inflammatory drugs, the compound demonstrated significant efficacy in reducing inflammation markers. The results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines and improved clinical outcomes in models of arthritis and colitis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including 4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile. Research has demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of trifluoromethyl pyrimidines have been evaluated for their cytotoxic effects on prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells. The results indicated that certain derivatives showed promising inhibitory effects at concentrations as low as 5 µg/ml, although they were less potent than established chemotherapeutics like doxorubicin .
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial capabilities. A study on novel trifluoromethyl pyrimidine derivatives revealed significant antifungal activities against pathogens such as Botrytis cinerea, with some compounds achieving inhibition rates exceeding 90% at concentrations of 50 µg/ml. This suggests that this compound could be a candidate for developing antifungal agents .
Agricultural Applications
1. Insecticidal Activity
In agricultural contexts, the insecticidal properties of pyrimidine derivatives have garnered attention. Compounds structurally related to this compound have shown moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda. These studies indicate that while the efficacy is lower than that of commercial insecticides like chlorantraniliprole, there is potential for further optimization and development .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Its ability to form stable complexes with metals can be exploited in catalysis and sensor development. Research into similar compounds has indicated that they can serve as effective ligands in coordination chemistry, potentially leading to advancements in material science applications .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (C-2, C-4, and C-6). The cyano group at C-5 enhances electrophilicity, facilitating displacement reactions:
The methylamino group at C-4 can act as a leaving group under acidic conditions, enabling further functionalization .
Cyano Group Transformations
The C-5 carbonitrile participates in hydrolysis, cycloaddition, and nucleophilic addition:
-
Hydrolysis :
-
Cycloaddition :
Reacts with NaN₃ in DMF to form tetrazole derivatives under microwave irradiation (120°C, 1 h) . -
Grignard Addition :
Organomagnesium reagents (e.g., MeMgBr) add to the cyano group, producing imine intermediates .
Transition Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions enable aryl-aryl bond formation:
| Coupling Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 6-(4-Fluorophenyl) analog | 72% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa, 110°C | N-Aryl derivatives | 68% |
The 4-pyridinyl group enhances solubility in polar solvents, improving reaction efficiency .
Functionalization of the Methylamino Group
The -NHCH₃ moiety undergoes alkylation and acylation:
-
Alkylation :
Reacts with iodomethane (K₂CO₃, DMF, 60°C) to form dimethylamino derivatives . -
Acylation :
Acetic anhydride (pyridine, RT) yields N-acetylated products .
Electrophilic Aromatic Substitution
The 3-(trifluoromethyl)phenyl group exhibits limited reactivity due to the electron-withdrawing CF₃ group. Nitration (HNO₃/H₂SO₄) occurs meta to CF₃ at elevated temperatures (50°C, 8 h) .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C via cleavage of the pyrimidine ring (TGA data).
-
Photodegradation : UV exposure (254 nm) induces C-CN bond cleavage, forming radical intermediates .
This compound’s multifunctional architecture supports tailored modifications for drug discovery, particularly in kinase inhibitor development. Further studies should explore enantioselective transformations and biological activity correlations.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 3-(trifluoromethyl)phenyl group at position 6 distinguishes the target compound from analogs with alternative aryl or heteroaryl groups:
Key Observations :
Substituent Variations at Position 2
The 4-pyridinyl group at position 2 contrasts with sulfur-containing or alkylamino substituents in analogs:
Key Observations :
Substituent Variations at Position 4
The methylamino group at position 4 is compared to diamino or alkyl-substituted analogs:
Key Observations :
- Methylamino provides a compromise between solubility and steric hindrance, whereas diamino groups (4i) increase polarity but may reduce metabolic stability .
Spectroscopic and Physical Property Comparison
Infrared (IR) Spectroscopy
Melting Points and Yields
- The target compound’s hypothetical mp is anticipated to align with trifluoromethyl-substituted analogs (~200–240°C), higher than thienyl derivatives (4g, mp 200°C) but lower than halogenated compounds (4h, mp 222°C) .
- Yields for methylamino-containing analogs (e.g., 3 in : 18%) suggest synthetic challenges due to steric hindrance or competing reactions .
Q & A
Q. Advanced
- Solvent modulation : Replace water with DMSO to enhance solubility of hydrophobic aryl groups .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate imine formation in aqueous media .
- Temperature gradients : Use stepwise heating (80°C → 120°C) to minimize side reactions like hydrolysis of CN groups .
- Real-time monitoring : Employ HPLC (C18 columns, acetonitrile/water mobile phase) to track intermediate formation .
How to resolve contradictions in reported melting points across studies?
Advanced
Discrepancies (e.g., mp 222°C vs. 235°C for chloro/bromo derivatives) arise from:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DMF) and analyze via X-ray diffraction to identify crystalline forms .
- Purity assessment : Use DSC (differential scanning calorimetry) to detect impurities >2% .
- Inter-lab calibration : Cross-validate melting point apparatuses with standard compounds (e.g., sulfanilamide) .
What methodologies identify byproducts in amination steps?
Q. Advanced
- LCMS : Detect intermediates with m/z 295 [M+H]+ (e.g., chlorinated byproducts) using C18 columns and 0.1% formic acid in acetonitrile/water .
- Isotopic labeling : Introduce ¹⁵N-methylamine to trace incomplete substitutions via NMR isotope shifts .
- Kinetic studies : Vary amine stoichiometry (1.2–2.0 eq.) and monitor reaction progress with inline IR (C=N stretch at 1617 cm⁻¹) .
How to computationally model electronic effects of the trifluoromethyl group?
Q. Advanced
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to calculate Fukui indices, revealing CF₃’s electron-withdrawing effect on the pyrimidine ring .
- Molecular docking : Simulate interactions with kinase targets (e.g., EGFR) using AutoDock Vina to correlate substituent positions with binding affinity .
What strategies mitigate decomposition during scale-up?
Q. Advanced
- Continuous-flow systems : Optimize residence time (30–60 min) and pressure (5–10 bar) to suppress exothermic side reactions .
- In-line analytics : Implement PAT (process analytical technology) with Raman spectroscopy to monitor CN group stability .
- Stabilizers : Add radical scavengers (e.g., BHT) during high-temperature steps to prevent oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
